5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure
5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Technical Overview of its Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorobenzo[d]oxazole-2-carbaldehyde, with the CAS number 190834-63-0, is a heterocyclic aromatic aldehyde. This class of compounds, characterized by a fused benzene and oxazole ring system, serves as a crucial scaffold in medicinal chemistry and materials science. The presence of a chlorine atom at the 5-position and a reactive carbaldehyde group at the 2-position of the benzoxazole core imparts specific physicochemical properties and functionalities that are of significant interest in the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth look at the molecular structure, properties, and potential applications of this compound, drawing upon available data for the core structure and related derivatives.
Molecular Structure and Properties
The fundamental structure of 5-Chlorobenzo[d]oxazole-2-carbaldehyde consists of a planar bicyclic system. The electron-withdrawing nature of the chlorine atom and the aldehyde group influences the electron density distribution across the aromatic rings, which in turn can modulate the molecule's reactivity and its potential interactions with biological targets.
Table 1: Physicochemical Properties of 5-Chlorobenzo[d]oxazole-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 190834-63-0 | [1][2][3][4] |
| Molecular Formula | C₈H₄ClNO₂ | [3] |
| Molecular Weight | 181.58 g/mol | [5] |
| Predicted Density | 1.474 ± 0.06 g/cm³ | [5] |
| Predicted Boiling Point | 314.7 ± 34.0 °C | [5] |
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for 5-Chlorobenzo[d]oxazole-2-carbaldehyde
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) signal in the downfield region (δ 9.5-10.5 ppm).- Aromatic protons on the benzene ring exhibiting characteristic splitting patterns. |
| ¹³C NMR | - Carbonyl carbon of the aldehyde group (C=O) signal around δ 180-190 ppm.- Signals corresponding to the carbon atoms of the benzoxazole ring system. |
| Infrared (IR) Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1700 cm⁻¹.- C-Cl stretching vibration in the fingerprint region.- C=N and C-O stretching vibrations characteristic of the oxazole ring. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns involving the loss of CO, Cl, and cleavage of the oxazole ring. |
Synthesis and Reactivity
The synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde would likely follow established methodologies for the formation of the benzoxazole ring system, followed by or incorporating the introduction of the carbaldehyde group at the 2-position. A common route involves the condensation of a 2-amino-4-chlorophenol with a suitable two-carbon electrophile that can be readily converted to an aldehyde.
The reactivity of this molecule is dominated by the aldehyde functional group, which can undergo a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form imines, oximes, and hydrazones. These reactions provide a versatile handle for the synthesis of a diverse library of derivatives for further investigation.
Potential Applications in Drug Discovery
The benzoxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[7][8][9] The specific substitution pattern of 5-Chlorobenzo[d]oxazole-2-carbaldehyde suggests it could be a valuable intermediate or a pharmacophore in the design of novel therapeutic agents.
While no specific biological activity has been reported for this exact compound, related 5-chlorobenzoxazole derivatives have been investigated for various therapeutic targets. For instance, some derivatives have shown potential as antibacterial and antifungal agents.[8]
Experimental Protocols
Although a specific experimental protocol for the synthesis of 5-Chlorobenzo[d]oxazole-2-carbaldehyde is not available in the cited literature, a general procedure for the synthesis of a related isomer, 5-chloro-2-aryloxazole-4-carbaldehyde, can provide a conceptual framework.[6]
General Synthetic Approach (Hypothetical)
A plausible synthetic route could involve the Vilsmeier-Haack reaction on a suitable 5-chlorobenzoxazole precursor or the cyclization of a 2-amino-4-chlorophenol derivative with a reagent that introduces the formyl group or its precursor at the 2-position.
Diagram 1: Hypothetical Synthetic Pathway
Caption: A potential synthetic route to the target molecule.
General Characterization Workflow
Once synthesized, the compound would be purified, typically by column chromatography or recrystallization. Its structure and purity would then be confirmed using a standard battery of analytical techniques.
Diagram 2: Characterization Workflow
Caption: A standard workflow for compound characterization.
Conclusion
5-Chlorobenzo[d]oxazole-2-carbaldehyde represents a molecule of significant interest for synthetic and medicinal chemists. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its structural features suggest it is a valuable building block for the creation of diverse chemical libraries. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and materials science. Researchers are encouraged to use the information on related compounds as a guide for their own investigations into this promising molecule.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Alfa Chemistry (Page 227) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. 190834-63-0(5-Chlorobenzo[d]oxazole-2-carbaldehyde) | Kuujia.com [pt.kuujia.com]
- 5. chembk.com [chembk.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

